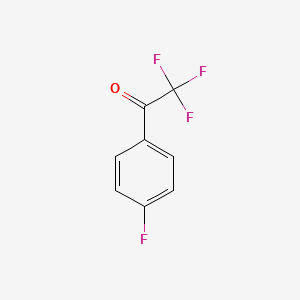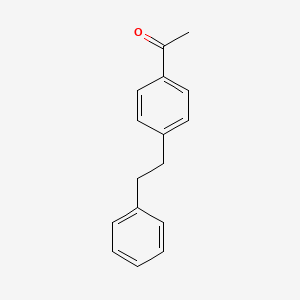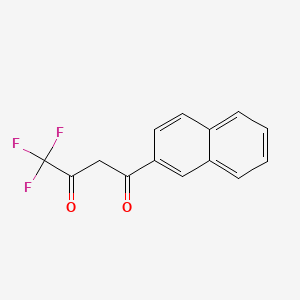
2-(パーフルオロヘキシル)エチルメタクリレート
説明
2-(Perfluorohexyl)ethyl methacrylate is a useful research compound. Its molecular formula is C12H9F13O2 and its molecular weight is 432.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Perfluorohexyl)ethyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2-(Perfluorohexyl)ethyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Perfluorohexyl)ethyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
超疎水性コーティング
2-(パーフルオロヘキシル)エチルメタクリレート: は、その長いフルオロアルキル鎖により表面エネルギーが低いため、超疎水性コーティングを作成するために使用されます。 これらのコーティングは、様々な表面に適用されて、防水性と防汚性を付与します 。この化合物から誘導されたポリマー、ポリ(2-(パーフルオロヘキシル)エチルメタクリレート)(PPFHEMA)は、これらの効果を達成するために、開始化学気相堆積(iCVD)によって成功裏に堆積されています。
歯科および矯正材料
2-(パーフルオロヘキシル)エチルメタクリレートの重合は、歯科および矯正用途で研究されています。 耐食性と低い摩擦係数などの材料の特性により、歯科用インプラントや矯正装置での使用に適しています .
機能性膜
その熱安定性と、過酷な媒体およびUV放射に対する高い不活性性により、2-(パーフルオロヘキシル)エチルメタクリレートは、機能性膜の設計に積極的に使用されています。 これらの膜は、医療材料およびハイテクろ過システムで用途が見出されます .
万能撥水性繊維コーティング
2-(パーフルオロヘキシル)エチルメタクリレートと2-ヒドロキシエチルメタクリレートの両親媒性ジブロックコポリマーが合成され、綿織物に万能撥水性コーティングとして適用されています。 これは、生地を水と油ベースの汚れの両方に対して耐性にします .
バイオセンサー
2-(パーフルオロヘキシル)エチルメタクリレートのユニークな特性により、バイオセンサーでの使用に優れた候補となります。 その化学的安定性と生物汚染に対する耐性は、様々な生物学的および環境モニタリングアプリケーションにおけるセンサーの耐久性と信頼性を向上させます .
超臨界CO2での重合
2-(パーフルオロヘキシル)エチルメタクリレートのラジカル重合は、超臨界CO2で研究されています。 この環境に優しい重合方法は、所望の特性を持つ現代の材料を作成するために不可欠な、様々なトポロジーと分子量特性を持つフッ素化ポリマーを合成するための新しい可能性を開きます .
作用機序
Target of Action
2-(Perfluorohexyl)ethyl methacrylate, also known as 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate, is primarily used as a surface protective agent . Its primary targets are the surfaces of various materials, including textiles and coatings .
Mode of Action
The compound interacts with its targets by forming a protective layer on the surface. This layer is characterized by its superhydrophobicity, which is due to the compound’s long fluoroalkyl chain . This interaction results in the surfaces becoming resistant to water and other substances .
Biochemical Pathways
Its synthesis involves the reaction of methacrylic acid and perfluorohexanol in the presence of a catalyst .
Pharmacokinetics
Instead, its effectiveness is more related to its chemical stability and persistence on the surfaces it is applied to .
Result of Action
The result of the compound’s action is the formation of a protective layer on the surface of the material. This layer imparts water-repellent and anti-fouling properties to the surface, thereby enhancing its durability and lifespan .
生化学分析
Biochemical Properties
It is known that methacrylates can participate in radical polymerization reactions
Cellular Effects
It is known that methacrylates can influence cell function through their role in the formation of polymers . These polymers can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-(Perfluorohexyl)ethyl methacrylate is likely related to its role in polymer formation. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F13O2/c1-5(2)6(26)27-4-3-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXFIRXEAJABAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2OC(O)C(CH3)=CH2, C12H9F13O2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31763-69-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31763-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3047558 | |
| Record name | 2-(Perfluorohexyl)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2144-53-8 | |
| Record name | (Perfluorohexyl)ethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2144-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecafluorohexylethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Perfluorohexyl)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIDECAFLUOROHEXYLETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3INR94K4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1H,1H,2H,2H-Perfluorooctyl methacrylate?
A1: The molecular formula of 1H,1H,2H,2H-Perfluorooctyl methacrylate is C13H11F13O2, and its molecular weight is 422.19 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Characterization techniques like Fourier transform infrared spectrometer (FT-IR), X-ray photoelectron spectroscopy (XPS), and time-of-flight secondary ion mass spectrometry (TOF-SIMS) are frequently used to analyze the structure and composition of materials containing 1H,1H,2H,2H-Perfluorooctyl methacrylate. [, , ]
Q3: How does the structure of 1H,1H,2H,2H-Perfluorooctyl methacrylate contribute to its hydrophobic properties?
A3: The molecule comprises a hydrophobic perfluorinated tail (C8F17) and a hydrophilic methacrylate head. This amphiphilic nature allows it to self-assemble at interfaces, creating hydrophobic surfaces. [, , , ]
Q4: How does the length of the fluorocarbon chain in methacrylate monomers influence their performance in coatings?
A4: Research indicates that shorter fluorocarbon chains, like those in 2,2,2-trifluoroethyl acrylate, can lead to better hydrophobic properties and durability compared to longer chains, like those found in 1H,1H,2H,2H-Perfluorooctyl methacrylate. []
Q5: How is 1H,1H,2H,2H-Perfluorooctyl methacrylate used in the synthesis of polymers?
A5: It serves as a monomer in various polymerization techniques, including group transfer polymerization [], radical polymerization [], atom transfer radical polymerization (ATRP) [], and emulsion polymerization. [] These methods allow for the creation of diverse polymers with controlled molecular weight and composition.
Q6: What types of nanostructures can be formed using 1H,1H,2H,2H-Perfluorooctyl methacrylate in polymerization-induced self-assembly (PISA)?
A6: Depending on the polymerization conditions and the degree of polymerization, PISA with 1H,1H,2H,2H-Perfluorooctyl methacrylate can yield spherical micelles, wormlike micelles, vesicles, and even liquid crystalline cylindrical micelles. []
Q7: How is this compound utilized in the development of anti-corrosion coatings?
A7: 1H,1H,2H,2H-Perfluorooctyl methacrylate, when copolymerized with other monomers or incorporated into composite materials, contributes to the formation of thin, robust coatings with excellent anti-corrosion properties. This is particularly valuable for protecting various substrates, even when applied in nanoscale thicknesses. []
Q8: Can 1H,1H,2H,2H-Perfluorooctyl methacrylate be used to modify the surface properties of materials?
A8: Yes, it is used to impart hydrophobicity and oleophobicity to materials. This modification finds applications in areas like water/fuel separation, anti-fouling coatings, and the development of superhydrophobic surfaces. [, , ]
Q9: What are the applications of 1H,1H,2H,2H-Perfluorooctyl methacrylate in lithium-ion batteries?
A9: Fluorinated copolymers incorporating 1H,1H,2H,2H-Perfluorooctyl methacrylate show promise as water-borne binders for lithium-ion battery cathodes. They can improve the high-discharge current density performance compared to conventional binders. []
Q10: How does 1H,1H,2H,2H-Perfluorooctyl methacrylate contribute to the properties of sand solidification materials?
A10: Copolymers of 1H,1H,2H,2H-Perfluorooctyl methacrylate and acrylic acid are used as hydrophobic coatings on chemically fixed sand. These coatings significantly enhance water resistance and reduce water absorption, contributing to the overall stability of the solidified sand. []
Q11: Are there any environmental concerns associated with 1H,1H,2H,2H-Perfluorooctyl methacrylate?
A11: Yes, as with many fluorinated compounds, there are concerns about the persistence and potential bioaccumulation of 1H,1H,2H,2H-Perfluorooctyl methacrylate and its degradation products in the environment. [] This has led to increased research into shorter-chain fluorocarbon alternatives.
Q12: What are the alternatives to 1H,1H,2H,2H-Perfluorooctyl methacrylate being explored for more sustainable applications?
A12: Researchers are investigating alternative chemistries with shorter fluorocarbon chains to address environmental concerns. These alternatives aim to mimic the desired properties of 1H,1H,2H,2H-Perfluorooctyl methacrylate while minimizing its environmental impact. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















